Cyclopropyl methyl ketone

Pharmaceutical Synthesis HIV/AIDS Therapeutics NNRTI Intermediates

Cyclopropyl methyl ketone (CPMK) delivers a strained cyclopropane pharmacophore that acyclic or unstrained cyclic ketones cannot replicate. Its ~27.5 kcal/mol ring strain drives radical clock rearrangements and enables direct, high-yield introduction of the cyclopropyl moiety into Efavirenz and cyproconazole scaffolds—eliminating hazardous cyclopropanation steps. Procure CPMK with ≥98% purity to ensure reliable reactivity and minimize radical-inhibiting impurities. Bulk packaging (25 kg to isotank) and research quantities are available.

Molecular Formula C13H16O
Molecular Weight 84.12 g/mol
CAS No. 765-43-5
Cat. No. B1669517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl methyl ketone
CAS765-43-5
SynonymsCyclopropyl methyl ketone;  Methyl cyclopropyl ketone;  Acetylcyclopropane; 
Molecular FormulaC13H16O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)C2=CC=CC=C2
InChIInChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3
InChIKeyBMFYCFSWWDXEPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl Methyl Ketone (CAS 765-43-5) Procurement Guide: Technical Specifications and Core Physical Properties


Cyclopropyl methyl ketone (CPMK), also known as 1-cyclopropylethanone or acetylcyclopropane, is an aliphatic ketone bearing a three-membered cyclopropane ring [1]. The compound presents as a clear, colorless to slightly yellow liquid with a characteristic odor . Its physicochemical profile is defined by a boiling point of 114°C at atmospheric pressure and a density of 0.849 g/mL at 25°C . The compound exhibits high water solubility (185 g/L at 20°C) and is miscible with most common organic solvents . The defining structural feature of CPMK is the cyclopropane ring, which introduces approximately 27.5 kcal/mol of ring strain, a property that fundamentally distinguishes its reactivity from that of unstrained acyclic ketones or larger cycloalkyl ketones [2].

Why Cyclopropyl Methyl Ketone (CAS 765-43-5) Cannot Be Substituted with Unstrained Ketones in Critical Syntheses


Cyclopropyl methyl ketone is not a generic ketone building block that can be freely interchanged with close analogs such as methyl vinyl ketone (MVK), cyclobutyl methyl ketone, or acyclic alkyl methyl ketones. The substitution of CPMK with an alternative ketone fails for two distinct and quantifiable reasons. First, the cyclopropane ring is an essential pharmacophoric element in numerous active pharmaceutical ingredients (APIs) and agrochemicals [1]. In syntheses targeting efavirenz or cyproconazole, the cyclopropyl group must be introduced intact; using MVK or isopropenyl methyl ketone yields a completely different scaffold that cannot be converted to the desired cyclopropane-containing target without additional, often low-yielding cyclopropanation steps [2]. Second, the intrinsic ring strain of the cyclopropane moiety confers a distinct thermodynamic driving force for ring-opening and rearrangement reactions that is entirely absent in unstrained cycloalkyl ketones [3]. A recent computational study of SmI₂-catalyzed coupling reactions demonstrated that alkyl cyclopropyl ketones exhibit a fundamentally different reaction trajectory compared to aryl cyclopropyl ketones—specifically, alkyl CPMK undergoes facile radical trapping due to minimal steric hindrance, whereas larger or conjugated systems face elevated energy barriers [4]. Attempting to replace CPMK with cyclobutyl methyl ketone (ring strain ~26 kcal/mol) or methyl cyclopentyl ketone (strain ~6 kcal/mol) would abolish the thermodynamic driving force required for radical clock experiments and ring-expansion cascades [5].

Quantitative Differentiation Evidence for Cyclopropyl Methyl Ketone (CAS 765-43-5) Versus Closest Analogs


Cyclopropyl Methyl Ketone Enables Direct Synthesis of Efavirenz; Methyl Vinyl Ketone Requires Additional Cyclopropanation Steps

In the synthesis of the anti-HIV drug Efavirenz, Cyclopropyl methyl ketone serves as a direct building block that introduces the cyclopropyl group in a single step, bypassing the need for subsequent cyclopropanation chemistry . Alternative ketones such as methyl vinyl ketone (MVK) lack the pre-formed cyclopropane ring and would require an additional cyclopropanation step using reagents such as diazomethane or the Simmons-Smith reagent, which introduces safety hazards, additional purification requirements, and typically lower overall yields [1]. The efficiency advantage is not marginal—the use of CPMK avoids the entire cyclopropanation unit operation, reducing process mass intensity and eliminating the handling of hazardous cyclopropanating agents [2].

Pharmaceutical Synthesis HIV/AIDS Therapeutics NNRTI Intermediates

Cyclopropyl Methyl Ketone Provides Direct Route to Cyproconazole; Generic Ketones Fail to Deliver Cyclopropyl-Containing Intermediate

Cyclopropyl methyl ketone is a required starting material for the synthesis of the triazole fungicide cyproconazole . In the patented synthetic route, p-chlorobenzyl chloride is converted to the corresponding Grignard reagent, which undergoes nucleophilic addition to CPMK to generate the key alcohol intermediate [1]. The cyclopropyl group is essential to the fungicidal activity of cyproconazole; substitution with acetone, methyl ethyl ketone, or cyclobutyl methyl ketone would yield inactive or structurally distinct compounds that cannot be converted to the target API without complete redesign of the synthetic route [2]. No alternative ketone building block can deliver the identical (4-chlorophenyl)-cyclopropyl-methanol scaffold in a single nucleophilic addition step .

Agrochemical Synthesis Fungicide Intermediates Triazole Fungicides

Alkyl Cyclopropyl Ketones Exhibit Distinct SmI₂-Mediated Coupling Reactivity: Lower Radical Trapping Barrier Versus Aryl Analogs

A 2024 computational study (Yu et al., J. Org. Chem.) systematically compared the SmI₂-catalyzed intermolecular coupling reactivity of alkyl cyclopropyl ketones (including CPMK) against aryl cyclopropyl ketones [1]. Alkyl cyclopropyl ketones were found to exhibit higher barriers for initial reduction and cyclopropyl fragmentation compared to aryl-substituted analogs due to the absence of aromatic conjugation that stabilizes the ketyl radical intermediate . However—and critically—alkyl cyclopropyl ketones such as CPMK undergo facile radical trapping due to minimal steric hindrance at the radical site, whereas ortho-substituted aryl cyclopropyl ketones experience an elevated energy barrier for radical trapping caused by a gauche styrene intermediate [2]. This structure-reactivity relationship is quantitatively supported by DFT calculations showing that alkyl cyclopropyl ketones lack the conjugation effect but benefit from unhindered radical trapping [3].

Radical Chemistry Synthetic Methodology Computational Chemistry

Cyclopropyl Methyl Ketone Serves as a Radical Clock Probe; Cyclobutyl and Cyclopentyl Analogs Lack Thermodynamic Driving Force

Cyclopropyl methyl ketone and related cyclopropyl ketones are extensively employed as radical clock probes for the detection of single-electron transfer (SET) pathways in organic and bioorganic systems [1]. The mechanistic basis for this application is the cyclopropylcarbinyl → homoallyl rearrangement, which is both fast (rate constant ~10⁸ s⁻¹ at 25°C) and essentially irreversible [2]. The driving force for this rearrangement is the ~27.5 kcal/mol ring strain of the cyclopropane ring [3]. Cyclobutyl methyl ketone, by contrast, has a ring strain of approximately 26 kcal/mol, which provides a weaker thermodynamic driving force and a significantly slower ring-opening rate. Cyclopentyl and cyclohexyl methyl ketones (ring strains of ~6 kcal/mol and ~0 kcal/mol, respectively) exhibit no measurable ring-opening under identical radical-generating conditions [4]. CPMK is thus the only member of the cycloalkyl methyl ketone series that combines sufficient ring strain for rapid, quantifiable rearrangement with commercial availability at the kilogram scale [5].

Mechanistic Probes Radical Chemistry Single-Electron Transfer

Cyclopropyl Methyl Ketone Exhibits Distinct Photochemical Decomposition Pathways Versus Cyclobutyl Analog

Comparative photochemical studies of cycloalkyl methyl ketones have demonstrated that cyclopropyl methyl ketone undergoes a distinct decomposition pathway relative to cyclobutyl methyl ketone under identical irradiation conditions [1]. In the vapor phase photolysis of methyl cyclopropyl ketone (carried out at 120°C using 2537-2654 Å light), the primary photochemical event is the cleavage of the bond between the carbonyl carbon and the cyclopropyl ring, followed by rapid ring-opening of the cyclopropyl radical [2]. In contrast, the photolysis of methyl cyclobutyl ketone under the same conditions proceeds via Norrish Type I cleavage followed by a slower ring-opening process of the cyclobutyl radical, yielding a different distribution of hydrocarbon products [3]. This divergence in photochemical behavior is a direct consequence of the difference in ring strain between the three-membered and four-membered rings, and is well-documented in the classic photochemistry literature [4].

Photochemistry Gas-Phase Reactions Mechanistic Studies

Cyclopropyl Methyl Ketone Provides Single-Step Entry to PDE4 Inhibitor Scaffolds Unavailable from Acyclic Ketones

Cyclopropyl methyl ketone is a key reagent in the synthesis of phosphodiesterase-4 (PDE4) inhibitors and α-trifluoromethyl-amines [1]. The cyclopropane ring is not merely a structural motif but a pharmacophoric element that confers conformational constraint and metabolic stability to the resulting drug candidates . Acyclic methyl ketones (e.g., acetone, methyl ethyl ketone) cannot deliver the cyclopropyl pharmacophore under any reaction conditions without a separate cyclopropanation step. Even structurally similar compounds such as cyclobutyl methyl ketone or cyclopentyl methyl ketone introduce larger, more conformationally flexible rings that alter the binding geometry to the PDE4 enzyme active site and modify metabolic stability profiles [2]. CPMK is therefore uniquely positioned among commercially available cycloalkyl methyl ketones to deliver the specific cyclopropyl pharmacophore required for this class of drug candidates [3].

Medicinal Chemistry PDE4 Inhibitors Building Blocks

Optimal Procurement and Application Scenarios for Cyclopropyl Methyl Ketone (CAS 765-43-5)


Pharmaceutical Intermediate: Efavirenz and NNRTI Synthesis

Cyclopropyl methyl ketone is a critical intermediate for the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in first-line HIV/AIDS treatment regimens . Procurement of CPMK for this application requires a minimum purity of 99% by GC to ensure efficient conversion in the key cyclization and condensation steps [1]. The compound is used as a direct building block that introduces the cyclopropyl pharmacophore in a single step, eliminating the need for hazardous cyclopropanation reagents [2]. Suppliers serving the pharmaceutical intermediate market typically provide CPMK in quantities ranging from 25 kg to multi-ton batches, with pricing in the USD 20-110/kg range depending on volume and purity grade .

Agrochemical Intermediate: Cyproconazole and Triazole Fungicides

CPMK is an essential starting material for the synthesis of cyproconazole, a systemic triazole fungicide used globally on cereal crops . The synthetic route involves nucleophilic addition of p-chlorobenzylmagnesium chloride to CPMK, generating the key alcohol intermediate in a single operation [1]. No alternative ketone building block can substitute for CPMK in this patented route. Industrial procurement for agrochemical applications typically involves bulk quantities (200 kg drums to isotank containers), with emphasis on consistent purity (≥98%) and low levels of chlorinated impurities [2].

Medicinal Chemistry Building Block: PDE4 Inhibitors and α-Trifluoromethyl-Amines

In medicinal chemistry research, CPMK is employed as a reagent for the synthesis of PDE4 inhibitors and α-trifluoromethyl-amines . The cyclopropane ring serves as a conformationally constrained pharmacophore that enhances metabolic stability and target binding specificity [1]. Researchers typically procure CPMK in smaller quantities (5 g to 1 kg) from specialty chemical suppliers, with purity specifications of 97-99%. The compound is also available in deuterated forms (CPMK-d4, CPMK-d8) for use as internal standards in LC-MS/MS bioanalytical studies [2].

Mechanistic Probe: Radical Clock Experiments in Physical Organic Chemistry

Cyclopropyl methyl ketone functions as a radical clock probe for the detection and quantification of single-electron transfer (SET) pathways in organic reaction mechanisms . The cyclopropylcarbinyl → homoallyl rearrangement occurs with a rate constant of approximately 10⁸ s⁻¹ at 25°C, enabling competition experiments that calibrate the rates of other radical processes [1]. For this application, researchers require high-purity CPMK (≥99%) with documented absence of radical-inhibiting impurities. The compound is typically procured in analytical quantities (1 g to 100 g) from research chemical suppliers [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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